3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid
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Overview
Description
3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid is a chemical compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, including a formyl group and a hydroxy group attached to the quinoline ring, making it a valuable molecule in various scientific research fields.
Preparation Methods
The synthesis of 3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with commercially available 8-hydroxyquinoline.
Formylation: The formyl group is introduced at the 7-position of the quinoline ring using a formylating agent such as formic acid or a formyl chloride derivative.
Propanoic Acid Addition: The propanoic acid moiety is then attached to the 5-position of the quinoline ring through a series of reactions involving appropriate reagents and catalysts.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets. The formyl and hydroxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid can be compared with other similar compounds, such as:
3-(8-Hydroxyquinolin-5-yl)propanoic acid: Lacks the formyl group, which may affect its reactivity and binding properties.
2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid: Contains an amino group instead of a formyl group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11NO4 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
3-(7-formyl-8-hydroxyquinolin-5-yl)propanoic acid |
InChI |
InChI=1S/C13H11NO4/c15-7-9-6-8(3-4-11(16)17)10-2-1-5-14-12(10)13(9)18/h1-2,5-7,18H,3-4H2,(H,16,17) |
InChI Key |
XIZFETLFBLQBDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2CCC(=O)O)C=O)O)N=C1 |
Origin of Product |
United States |
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